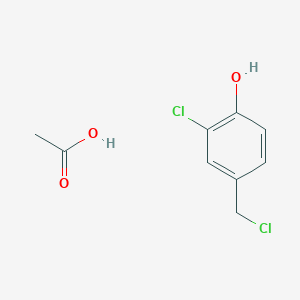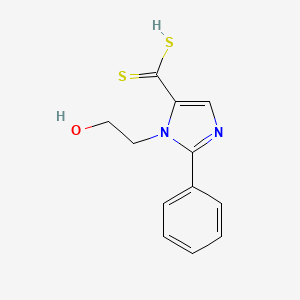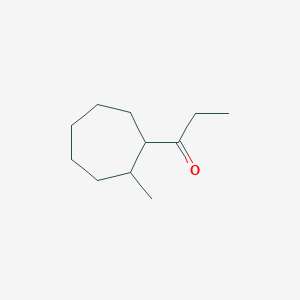![molecular formula C18H12Cl2N2 B14377123 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine CAS No. 89508-63-4](/img/structure/B14377123.png)
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrimidine ring, and a phenylethenyl group attached to the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyrimidine and styrene as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylethenyl group can undergo oxidation to form corresponding epoxides or reduction to form ethyl derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Epoxides and hydroxyl derivatives.
Reduction: Ethyl derivatives and reduced pyrimidine compounds.
科学研究应用
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound serves as a probe for studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It can inhibit the activity of enzymes like tyrosine kinases and topoisomerases, leading to disruption of cellular functions and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine, known for its use in various nucleophilic substitution reactions.
2,4-Dichloro-6-phenylpyrimidine: Another related compound with similar reactivity and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethenyl group enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
89508-63-4 |
|---|---|
分子式 |
C18H12Cl2N2 |
分子量 |
327.2 g/mol |
IUPAC 名称 |
4,6-dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C18H12Cl2N2/c19-16-12-17(20)22-18(21-16)15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H |
InChI 键 |
PFSZFULAVIYUGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)

![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)





![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)


